N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-14-7-10-20-21(15(14)2)24-23(30-20)25(13-17-6-5-11-29-17)22(26)16-8-9-18(27-3)19(12-16)28-4/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUZTXQDSNBHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CO3)C(=O)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and a suitable aldehyde or ketone.
Attachment of the furan ring: The furan ring can be introduced through a nucleophilic substitution reaction using a furan-2-ylmethyl halide.
Formation of the dimethoxybenzamide moiety: This step involves the reaction of 3,4-dimethoxybenzoic acid with an amine derivative to form the benzamide structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols from the respective functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halides, nitriles, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis of Key Properties
Biological Activity
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzothiazole moiety : This component is known for its diverse biological activities.
- Furan ring : Contributes to the compound's reactivity and interaction with biological targets.
- Dimethoxybenzamide group : Enhances its pharmacological properties.
The molecular formula is , with a molecular weight of approximately 356.44 g/mol.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including:
- A431 (human epidermoid carcinoma)
- A549 (non-small cell lung cancer)
- H1299 (lung cancer)
In vitro assays demonstrated that these compounds can induce apoptosis and cell cycle arrest in cancer cells at low micromolar concentrations (1–4 µM) .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of signaling pathways : Research has shown that it can inhibit critical pathways such as AKT and ERK, which are involved in cell survival and proliferation .
- Reduction of inflammatory cytokines : Studies indicate a decrease in pro-inflammatory markers like IL-6 and TNF-α in treated cells, suggesting potential anti-inflammatory properties .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the benzothiazole ring : Achieved through cyclization reactions involving 2-amino-thiophenol.
- Alkylation : The introduction of methyl groups is performed using appropriate alkyl halides.
- Coupling reactions : The final step involves coupling the benzothiazole derivative with furan and methoxy-substituted benzoic acids using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) .
Case Studies and Research Findings
A study conducted on benzothiazole derivatives revealed promising results regarding their anticancer efficacy. The active compound B7 was found to significantly inhibit cancer cell proliferation and migration while promoting apoptosis .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1 | Apoptosis induction |
| B7 | A549 | 2 | Inhibition of IL-6 production |
| B7 | H1299 | 4 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
